acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol
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Overview
Description
Acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol is a chemical compound that combines the properties of acetic acid and a specific epoxide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol typically involves the reaction of acetic acid with [(2R,3S)-3-propyloxiran-2-yl]methanol under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and distillation to isolate the final product. The use of advanced catalytic systems can enhance the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving the modification of functional groups and the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other epoxide derivatives and acetic acid esters. Examples are:
- [(2R,3S)-3-propyloxiran-2-yl]methanol
- Acetic acid esters with different alcohols
Uniqueness
The uniqueness of acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol lies in its specific structural configuration and the combination of functional groups. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
865693-43-2 |
---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-2-3-5-6(4-7)8-5;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)/t5-,6+;/m0./s1 |
InChI Key |
KNFLCYGJRZOOPE-RIHPBJNCSA-N |
Isomeric SMILES |
CCC[C@H]1[C@H](O1)CO.CC(=O)O |
Canonical SMILES |
CCCC1C(O1)CO.CC(=O)O |
Origin of Product |
United States |
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